Methyl 4-aminopiperidine-1-carboxylate hydrochloride
Overview
Description
Methyl 4-aminopiperidine-1-carboxylate hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-aminopiperidine-1-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with methyl chloroformate and ammonia. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Starting Material: Piperidine derivative
Reagent: Methyl chloroformate
Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at a temperature range of 0-25°C.
Product: Methyl 4-aminopiperidine-1-carboxylate
The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The use of automated reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-aminopiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; conducted in an inert atmosphere, usually in anhydrous ether or THF.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine compounds, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
Methyl 4-aminopiperidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and natural product analogs.
Biology: Serves as a precursor in the development of enzyme inhibitors and receptor modulators.
Medicine: Utilized in the synthesis of pharmaceutical agents, including antiviral, antibacterial, and anticancer drugs.
Industry: Employed in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of methyl 4-aminopiperidine-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. The molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Methyl 4-aminopiperidine-1-carboxylate hydrochloride can be compared with other piperidine derivatives such as:
- Methyl 4-piperidone-1-carboxylate
- Methyl 4-hydroxypiperidine-1-carboxylate
- Methyl 4-methylpiperidine-1-carboxylate
These compounds share a similar piperidine core structure but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. This compound is unique due to its amino group, which imparts distinct chemical properties and potential for diverse applications.
Properties
IUPAC Name |
methyl 4-aminopiperidine-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-11-7(10)9-4-2-6(8)3-5-9;/h6H,2-5,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DADTUVVFWZTHDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693184 | |
Record name | Methyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187160-88-8 | |
Record name | Methyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-aminopiperidine-1-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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